molecular formula C19H17BrN2O2S B2492209 N-{5-[(4-Bromophenyl)methyl]-1,3-thiazol-2-YL}-2-(2-methylphenoxy)acetamide CAS No. 301176-22-7

N-{5-[(4-Bromophenyl)methyl]-1,3-thiazol-2-YL}-2-(2-methylphenoxy)acetamide

Cat. No.: B2492209
CAS No.: 301176-22-7
M. Wt: 417.32
InChI Key: JTDJLNUBRJYKLR-UHFFFAOYSA-N
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Description

N-{5-[(4-Bromophenyl)methyl]-1,3-thiazol-2-YL}-2-(2-methylphenoxy)acetamide is a useful research compound. Its molecular formula is C19H17BrN2O2S and its molecular weight is 417.32. The purity is usually 95%.
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Scientific Research Applications

Antitumor Activity

  • A study by Wu et al. (2017) discussed the synthesis and evaluation of similar thiazolyl acetamide derivatives for antitumor activities. They found that compounds like 6a exhibited significant antiproliferative activity against human cervical and lung cancer cell lines (Wu et al., 2017).

Antibacterial and Antifungal Activities

  • Rezki (2016) synthesized N-(benzo[d]thiazol-2-yl)-2-(4-substituted-1H-1,2,3-triazol-1-yl)acetamides and found them to have promising antimicrobial activities against various bacterial and fungal strains (Rezki, 2016).
  • The research by Saravanan et al. (2010) on novel thiazole derivatives including N-(benzo[d]thiazol-2-yl) acetamides showed significant anti-bacterial and anti-fungal activities (Saravanan et al., 2010).

Enzyme Inhibition

  • Abbasi et al. (2018) investigated N-(5-Methyl-1,3-Thiazol-2-yl)-2-{[5-((Un)Substituted- Phenyl)1,3,4-Oxadiazol-2-yl]Sulfanyl}acetamides for their enzyme inhibitory activity against acetylcholinesterase, butyrylcholinesterase, α-glucosidase, and urease (Abbasi et al., 2018).

Photophysical Properties

  • A study by Balijapalli et al. (2017) provided insights into the photophysical properties of amide hydrogen bonded N-(benzo[d]thiazol-2-yl) acetamide crystals. They analyzed the nature of assemblies characteristic to the substituent in the benzothiazole moiety (Balijapalli et al., 2017).

Properties

IUPAC Name

N-[5-[(4-bromophenyl)methyl]-1,3-thiazol-2-yl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17BrN2O2S/c1-13-4-2-3-5-17(13)24-12-18(23)22-19-21-11-16(25-19)10-14-6-8-15(20)9-7-14/h2-9,11H,10,12H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTDJLNUBRJYKLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17BrN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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